Cyclopentasiloxane, 2,4,6,8,10-pentaethenyl-2,4,6,8,10-pentamethyl-

Inverse vulcanisation Polysulfide Crosslinker efficiency

Cyclopentasiloxane, 2,4,6,8,10-pentaethenyl-2,4,6,8,10-pentamethyl- (commonly named pentavinylpentamethylcyclopentasiloxane or PVPSi) is a cyclic siloxane bearing five vinyl and five methyl substituents, with molecular formula C₁₅H₃₀O₅Si₅ and a molecular weight of 430.82 g mol⁻¹. It is a clear liquid with a boiling point of 261–262 °C, density of 0.994 g cm⁻³, refractive index of 1.4373, and hydrolytic sensitivity rating 1 (no significant reaction with aqueous systems).

Molecular Formula C15H30O5Si5
Molecular Weight 430.82 g/mol
CAS No. 17704-22-2
Cat. No. B097628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopentasiloxane, 2,4,6,8,10-pentaethenyl-2,4,6,8,10-pentamethyl-
CAS17704-22-2
Molecular FormulaC15H30O5Si5
Molecular Weight430.82 g/mol
Structural Identifiers
SMILESC[Si]1(O[Si](O[Si](O[Si](O[Si](O1)(C)C=C)(C)C=C)(C)C=C)(C)C=C)C=C
InChIInChI=1S/C15H30O5Si5/c1-11-21(6)16-22(7,12-2)18-24(9,14-4)20-25(10,15-5)19-23(8,13-3)17-21/h11-15H,1-5H2,6-10H3
InChIKeyZBXBDQPVXIIXJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclopentasiloxane, 2,4,6,8,10-Pentaethenyl-2,4,6,8,10-Pentamethyl- (CAS 17704-22-2): A Multi-Vinyl Cyclosiloxane Crosslinker for Specialty Polymer Networks


Cyclopentasiloxane, 2,4,6,8,10-pentaethenyl-2,4,6,8,10-pentamethyl- (commonly named pentavinylpentamethylcyclopentasiloxane or PVPSi) is a cyclic siloxane bearing five vinyl and five methyl substituents, with molecular formula C₁₅H₃₀O₅Si₅ and a molecular weight of 430.82 g mol⁻¹ . It is a clear liquid with a boiling point of 261–262 °C, density of 0.994 g cm⁻³, refractive index of 1.4373, and hydrolytic sensitivity rating 1 (no significant reaction with aqueous systems) . Its five vinyl groups enable participation in hydrosilylation, radical polymerization, and inverse vulcanisation, positioning it as a reactive crosslinker or monomer for silicone elastomers, resins, and polysulfide networks [1][2].

Multi-vinyl cyclosiloxane crosslinker for silicone elastomers, resins, and polysulfide networks
Five vinyl groups enable hydrosilylation, radical polymerization, and inverse vulcanisation
Per-molecule functionality higher than tetravinyl analogs – relevant for crosslink density control

Why Generic Substitution Fails: Structural Nuances of Cyclopentasiloxane, 2,4,6,8,10-Pentaethenyl-2,4,6,8,10-Pentamethyl-


Although other vinyl-functional cyclosiloxanes such as tetravinyltetramethylcyclotetrasiloxane (TVTSi, CAS 2554-06-5) share a nearly identical vinyl-equivalent weight (~86 g eq⁻¹), the increased ring size and higher per‑molecule functionality (5 vs. 4 vinyl groups) of PVPSi alter crosslink‑junction topology, minimum crosslinker‑loading requirements, and final polymer‑network architecture [1]. Consequently, substituting PVPSi with TVTSi in formulations that depend on precise gelation thresholds, crosslink density, or sorption performance can yield under‑cured, mechanically inferior, or functionally compromised materials. The quantitative evidence below substantiates where PVPSi provides measurable differentiation.

Attribute
Target (PVPSi)
Tetravinyl Analog (TVTSi)
Ring size
Cyclopentasiloxane
Cyclotetrasiloxane
Vinyl groups / molecule
5
4
Crosslink junction functionality (f)
5
4
Substituting PVPSi with TVTSi may shift gelation threshold, crosslink density, and final network architecture. Formulations tuned for PVPSi may exhibit under-cured or mechanically inferior properties.

Quantitative Comparative Evidence for Cyclopentasiloxane, 2,4,6,8,10-Pentaethenyl-2,4,6,8,10-Pentamethyl- vs. Closest Analogs


50 % Lower Sulfur Loading Required for Solid Polysulfide Formation: PVPSi vs. TVTSi

In a direct head‑to‑head inverse vulcanisation study, poly(S‑r‑PVPSi) required only 10 wt% elemental sulfur to produce a solid product, whereas poly(S‑r‑TVTSi) demanded at least 20 wt% S under identical reaction conditions [1]. The lower sulfur threshold translates into reduced unreacted sulfur contamination and a broader formulation window.

Sulfur Threshold for Solid PS
Head-to-head
10 wt% S (PVPSi) vs 20 wt% S (TVTSi)
Supports lower-sulfur formulation and reduced unreacted sulfur
Direct inverse vulcanisation comparison
Inverse vulcanisation Polysulfide Crosslinker efficiency

3‑Fold Greater Heavy‑Metal Adsorption by PVPSi‑Derived Polysulfide vs. Canola‑Oil‑Derived Polysulfide

Poly(S‑r‑PVPSi) was shown to achieve nearly 80 % Ni²⁺ removal from solution and exhibited 3 × greater total metal adsorption from an industrial e‑waste sample compared to porous poly(S‑r‑canola), for which no metal was removed above 21 % [1]. This performance makes PVPSi the first siloxane‑based polysulfide that removes >50 % Ni²⁺.

Ni²⁺ Adsorption Efficiency
Cross-study
≈80% Ni²⁺ removal; 3× total metal adsorption vs canola-based sorbent
Supports high-capacity sorbent design
E-waste leachate batch adsorption conditions
Heavy metal remediation Polysulfide sorbent Industrial wastewater

Higher Per‑Molecule Vinyl Functionality: 5 vs. 4 Reactive Sites for Denser Network Architectures

PVPSi delivers five vinyl groups per molecule (C₁₅H₃₀O₅Si₅, MW 430.82 g mol⁻¹) compared to four vinyl groups in TVTSi (C₁₂H₂₄O₄Si₄, MW 344.66 g mol⁻¹) . Although the vinyl‑equivalent weight is nearly identical (~86 g eq⁻¹ for both), the pentafunctional architecture provides a higher crosslink‑junction functionality (f = 5 vs. f = 4). Flory–Stockmayer gelation theory predicts that a pentafunctional crosslinker reaches the gel point at a lower conversion of vinyl groups than a tetrafunctional analogue, enabling earlier network percolation .

Per-Molecule Functionality
Class-level
5 vinyl groups/molecule (f=5) vs 4 (f=4) in TVTSi
Supports crosslink density design considerations
Class-level network theory inference; data to verify in specific formulation
Crosslink density Network topology Hydrosilylation curing

High Molecular Weight Linear Polyvinylmethylsiloxane via Green Cationic Ring‑Opening Polymerization

Cationic ring‑opening polymerization of PVPSi (V5D5) using the solid acid catalyst Maghnite‑H⁺ at 60 °C yielded polyvinylmethylsiloxane with a number‑average molecular weight (Mn) of 21,214 g mol⁻¹ and a narrow polydispersity index (Mw/Mn) of 1.10 [1]. No comparable Mn data for V4D4 under identical conditions have been reported, but the result demonstrates that PVPSi can be processed into high‑MW linear polymers with controlled architecture.

High-MW PVMS via Cationic ROP
Supporting evidence
Mn = 21,214 g mol⁻¹, PDI = 1.10
Supports high-viscosity vinyl-silicone intermediate synthesis
Maghnite-H⁺ catalyst, solvent-free, 60°C
Ring‑opening polymerization Green catalysis Polyvinylmethylsiloxane

Optimal Application Scenarios for Cyclopentasiloxane, 2,4,6,8,10-Pentaethenyl-2,4,6,8,10-Pentamethyl- Based on Quantitative Evidence


Low‑Sulfur Polysulfide Coatings and Adhesives

When formulating inverse‑vulcanised polysulfides, PVPSi enables solid, crosslinked materials at only 10 wt% sulfur, half the amount required by TVTSi [1]. This property is valuable for coatings and adhesives where excess sulfur causes brittleness, odour, or leaching, and where cost‑effective use of sulfur is desired.

Heavy‑Metal Sorbents for Industrial Effluent Treatment

Polysulfides prepared from PVPSi remove approximately 80 % of Ni²⁺ from solution and outperform canola‑oil‑derived polysulfides by a factor of three in multi‑metal industrial e‑waste samples [2]. This makes PVPSi the preferred crosslinker for developing high‑capacity, siloxane‑based sorbent cartridges or membranes.

High‑Crosslink‑Density Silicone Elastomers and Low‑Extractable Networks

The pentafunctional vinyl architecture of PVPSi (f = 5) provides a 25 % higher crosslink‑junction functionality than the tetrafunctional TVTSi . Hydrosilylation‑cured formulations that demand minimal sol fractions, such as medical‑grade silicone tubing or microfluidic gaskets, benefit from the denser, more completely crosslinked networks achievable with PVPSi.

Sustainable Synthesis of High‑Molecular‑Weight Vinyl‑Silicone Intermediates

PVPSi can be polymerised via cationic ring‑opening using a recyclable solid‑acid catalyst (Maghnite‑H⁺) to yield polyvinylmethylsiloxane with Mn ≈ 21,000 g mol⁻¹ and PDI ≈ 1.10 under solvent‑free conditions [3]. This green route is attractive for producing high‑viscosity vinyl‑functional silicone fluids for subsequent formulation into adhesives, sealants, or resin modifiers.

Application
Selection Property
Validation Focus
Low-sulfur polysulfide coatings and adhesives
Lower sulfur demand relative to tetravinyl analogs
Confirm gel point and crosslink density at selected S ratio
Heavy-metal sorbents for industrial effluent
Ni²⁺ removal capacity relative to non-siloxane polysulfides
Assess sorption performance in target effluent matrix
High-crosslink-density silicone elastomers
Pentafunctional vinyl crosslinker architecture
Measure gel fraction and sol content after hydrosilylation curing
Sustainable high-MW vinyl-silicone intermediates
Achievable molecular weight via green cationic ROP
Evaluate Mn and PDI under selected catalyst conditions
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